molecular formula C11H9BrN2O B1519997 6-Bromo-2-naphthohydrazide CAS No. 948859-96-9

6-Bromo-2-naphthohydrazide

Cat. No.: B1519997
CAS No.: 948859-96-9
M. Wt: 265.11 g/mol
InChI Key: MPSZGJYOWFYZDU-UHFFFAOYSA-N
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Description

6-Bromo-2-naphthohydrazide is an organic compound with the molecular formula C11H9BrN2O. It is a derivative of naphthalene, featuring a bromine atom at the 6th position and a hydrazide group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Bromo-2-naphthohydrazide can be synthesized through several methods. One common approach involves the bromination of 2-naphthohydrazide using bromine in the presence of a suitable catalyst, such as ferric chloride (FeCl3). The reaction is typically carried out in a solvent like dichloromethane (DCM) at room temperature.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-2-naphthohydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

  • Reduction: Lithium aluminum hydride (LiAlH4) in ether.

  • Substitution: Halogenation with bromine (Br2) in the presence of FeCl3.

Major Products Formed:

  • Oxidation: Formation of 6-bromo-2-naphthoic acid.

  • Reduction: Formation of 6-bromo-2-naphthalenylhydrazine.

  • Substitution: Formation of polybrominated derivatives.

Scientific Research Applications

6-Bromo-2-naphthohydrazide is used in various scientific research applications, including:

  • Chemistry: As a building block for the synthesis of more complex organic compounds.

  • Biology: In the study of enzyme inhibition and receptor binding assays.

  • Medicine: As a potential intermediate in the development of pharmaceuticals.

  • Industry: In the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which 6-Bromo-2-naphthohydrazide exerts its effects depends on its specific application. For example, in enzyme inhibition studies, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological system being studied.

Comparison with Similar Compounds

  • 2-Naphthohydrazide

  • 6-Chloro-2-naphthohydrazide

  • 6-Iodo-2-naphthohydrazide

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Properties

IUPAC Name

6-bromonaphthalene-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O/c12-10-4-3-7-5-9(11(15)14-13)2-1-8(7)6-10/h1-6H,13H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPSZGJYOWFYZDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)Br)C=C1C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10655247
Record name 6-Bromonaphthalene-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10655247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

948859-96-9
Record name 6-Bromonaphthalene-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10655247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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